molecular formula C11H11IN4O B7055772 3-cyano-N-(3-iodopyridin-4-yl)-3-methylazetidine-1-carboxamide

3-cyano-N-(3-iodopyridin-4-yl)-3-methylazetidine-1-carboxamide

Cat. No.: B7055772
M. Wt: 342.14 g/mol
InChI Key: DLQQUGYCCOMJHG-UHFFFAOYSA-N
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Description

3-cyano-N-(3-iodopyridin-4-yl)-3-methylazetidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(3-iodopyridin-4-yl)-3-methylazetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the iodopyridine moiety: This can be achieved through the iodination of a pyridine derivative using iodine and a suitable oxidizing agent.

    Introduction of the cyano group: This step often involves the use of cyanogen bromide or a similar reagent to introduce the cyano group onto the pyridine ring.

    Synthesis of the methylazetidine carboxamide: This can be synthesized through a cyclization reaction involving an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as microwave-assisted synthesis and the use of solid-phase catalysts can be employed to enhance reaction efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(3-iodopyridin-4-yl)-3-methylazetidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The iodopyridine moiety allows for substitution reactions, where the iodine atom can be replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-cyano-N-(3-iodopyridin-4-yl)-3-methylazetidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-cyano-N-(3-iodopyridin-4-yl)-3-methylazetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyano-N-(3-chloropyridin-4-yl)-3-methylazetidine-1-carboxamide
  • 3-cyano-N-(3-bromopyridin-4-yl)-3-methylazetidine-1-carboxamide
  • 3-cyano-N-(3-fluoropyridin-4-yl)-3-methylazetidine-1-carboxamide

Uniqueness

The uniqueness of 3-cyano-N-(3-iodopyridin-4-yl)-3-methylazetidine-1-carboxamide lies in the presence of the iodopyridine moiety, which imparts distinct chemical reactivity and potential biological activity. The iodine atom can participate in unique interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.

Properties

IUPAC Name

3-cyano-N-(3-iodopyridin-4-yl)-3-methylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN4O/c1-11(5-13)6-16(7-11)10(17)15-9-2-3-14-4-8(9)12/h2-4H,6-7H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQQUGYCCOMJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)NC2=C(C=NC=C2)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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